(1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
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Overview
Description
The compound (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is an organic compound featuring several distinct chemical moieties: an indole, a triazole, and an azetidine ring linked through a central methanone group Each component contributes to the compound's unique properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves a multi-step process. The indole and triazole rings can be prepared via cyclization reactions. The azetidine ring often involves ring-closure reactions starting from open-chain precursors. The final compound can be assembled by coupling these fragments using appropriate linkers and catalysts. Key steps include:
Cyclization of indole precursors under acidic or basic conditions.
Formation of the triazole ring via Huisgen 1,3-dipolar cycloaddition.
Azetidine ring closure through intramolecular nucleophilic substitution.
Final coupling reaction to form the central methanone linkage, often employing reagents like acyl chlorides or anhydrides.
Industrial Production Methods: Industrial-scale production might utilize more efficient and scalable synthetic routes, such as continuous flow chemistry for faster reactions and higher yields. Process optimization to minimize by-products and purification steps is crucial.
Chemical Reactions Analysis
Types of Reactions:
Oxidation
The compound can undergo oxidative transformations, particularly at the indole moiety.
Reduction
Reduction reactions, especially of the triazole ring, can modify the electronic properties.
Substitution
The azetidine ring may undergo nucleophilic substitution reactions.
Coupling Reactions
The methanone group can participate in various coupling reactions, forming larger molecular frameworks.
Common Reagents and Conditions:
Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).
Reducing agents such as lithium aluminium hydride (LiAlH4).
Nucleophiles for substitution reactions like amines and alkoxides.
Catalysts for coupling reactions, typically transition metals.
Major Products: The specific reaction conditions will determine the products, often involving modifications to each ring system or the methanone linkage.
Scientific Research Applications
The compound finds applications across various scientific disciplines:
Chemistry
As a building block in organic synthesis, it aids in constructing complex molecules.
Biology
The structural motifs are relevant in studying protein-ligand interactions.
Medicine
Potential use as a pharmaceutical agent, given the bioactivity of indole and triazole derivatives.
Industry
Utilized in materials science for developing novel polymers or as a precursor in agrochemical formulations.
Mechanism of Action
The bioactivity of (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is often tied to its interaction with biological targets, such as enzymes or receptors. The indole ring can mimic tryptophan residues, facilitating binding to protein sites. The triazole ring may participate in hydrogen bonding and π-stacking interactions, influencing molecular recognition processes.
Comparison with Similar Compounds
Comparing (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone to related compounds:
(1H-indol-2-yl)(3-phenyl-azetidin-1-yl)methanone: Lacks the triazole ring, potentially altering binding affinity.
(1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone: Substitutes azetidine with pyrrolidine, affecting sterics and electronics.
(1H-indol-2-yl)(3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone: Methyl-substituted triazole changes the hydrophobicity and potential interactions.
The uniqueness of this compound lies in its combined structural features, offering diverse chemical reactivity and broad applicability in scientific research.
Properties
IUPAC Name |
1H-indol-2-yl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-20(18-10-15-8-4-5-9-17(15)21-18)24-11-16(12-24)25-13-19(22-23-25)14-6-2-1-3-7-14/h1-10,13,16,21H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEGIYMGEUHALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)N4C=C(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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